L-Cysteinylglycyl-L-histidinamide is a dipeptide composed of the amino acids L-cysteine, glycine, and L-histidine. It is characterized by the presence of a histidine amide group at one end, which may enhance its biological activity compared to its non-amidated counterparts. The chemical formula for L-Cysteinylglycyl-L-histidinamide is , with an average molecular weight of approximately 297.352 g/mol .
This compound belongs to a class of molecules known as bioactive peptides, which are short chains of amino acids that can exert various physiological effects in living organisms. Due to its unique structure, L-Cysteinylglycyl-L-histidinamide may play a role in cellular signaling and modulation of biological processes.
L-Cysteinylglycyl-L-histidinamide exhibits potential biological activities that are common among bioactive peptides, including:
The synthesis of L-Cysteinylglycyl-L-histidinamide can be achieved through various methods:
L-Cysteinylglycyl-L-histidinamide has potential applications in several fields:
Interaction studies involving L-Cysteinylglycyl-L-histidinamide focus on its binding affinity with various biological targets, including:
L-Cysteinylglycyl-L-histidinamide shares structural similarities with several other dipeptides and bioactive compounds. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| L-Cysteinylglycine | C₆H₁₃N₃O₄S | Contains only cysteine and glycine; simpler structure. |
| L-Histidylglycine | C₇H₁₃N₃O₄ | Similar structure but lacks cysteine; different properties. |
| Glutathione | C₁₁H₁₅N₃O₃S | Tripeptide; strong antioxidant properties. |
| L-Cysteinamide | C₇H₁₃N₂O₂S | Similar sulfur-containing structure; fewer amino acids. |
L-Cysteinylglycyl-L-histidinamide is unique due to its combination of cysteine, glycine, and histidine in an amide form, potentially enhancing its stability and bioactivity compared to simpler dipeptides.
L-Cysteinylglycyl-L-histidinamide exhibits complex temperature-dependent conformational behavior characteristic of small peptides containing both flexible and constrained amino acid residues. The tripeptide structure incorporates L-cysteine with its reactive thiol group, glycine providing maximum conformational flexibility, and L-histidine contributing aromatic rigidity through its imidazole ring [1].
Temperature-dependent conformational studies on related peptide systems demonstrate that compounds containing histidine residues undergo specific structural transitions. Research on L-histidine crystals reveals conformational phase transitions occurring at approximately 165-166 K, involving modifications in hydrogen bond networks and intermolecular interactions [2]. These transitions manifest as discontinuities in Raman spectral patterns and are accompanied by enthalpic anomalies detected through differential scanning calorimetry measurements.
The elastin-like peptide studies provide insight into temperature-dependent folding behavior relevant to L-Cysteinylglycyl-L-histidinamide. Small peptides demonstrate inverse temperature transitions, where folding occurs at elevated temperatures between 310-330 K, followed by unfolding at temperatures approaching the boiling point of water [3] [4]. For the target compound, the presence of the histidine residue introduces pH-dependent protonation states that influence conformational stability across temperature ranges.
Thermodynamic analysis of the component amino acids reveals distinct temperature-dependent properties. L-cysteine exhibits heat capacity anomalies near 70 K, characterized by a diffuse increase in thermal relaxation time and sensitivity to thermal pre-history [5] [6]. L-histidine demonstrates phase transitions with associated conformational changes involving rotation of molecular fragments activated at different temperatures [7]. The glycine residue contributes conformational flexibility that facilitates temperature-induced structural rearrangements throughout the peptide backbone.
The pH stability profile of L-Cysteinylglycyl-L-histidinamide is dominated by the ionizable groups present in its structure: the terminal amino group, the histidine imidazole ring, the cysteine thiol group, and the terminal amide functionality. The histidine residue serves as the primary pH-sensitive element, with its imidazole side chain exhibiting a pKa value of approximately 6.0 [8] [9].
At physiological pH (7.4), the histidine imidazole ring exists predominantly in its neutral, uncharged form, contributing hydrophobic character to the peptide [10] [9]. Below pH 6.0, protonation of the imidazole nitrogen generates a positively charged imidazolium species, fundamentally altering the electrostatic properties and hydrogen bonding capacity of the molecule. This pH-dependent charge transition creates a molecular switch mechanism that influences peptide conformation and intermolecular interactions.
The pH-dependent behavior of histidine-containing peptides demonstrates remarkable stability in secondary structure across pH ranges from 7.4 to 5.5 [11]. Studies on related histidine-containing compounds reveal that pH-induced conformational changes are minimal, with peptide secondary structures remaining largely unchanged despite significant alterations in electrostatic properties. This structural stability contrasts with the substantial changes in biological activity and intermolecular binding affinities observed across the same pH range.
The cysteine residue contributes additional pH sensitivity through its thiol group, which can participate in disulfide bond formation under oxidizing conditions. The thiol group exhibits weak acidity with a pKa around 8.3, becoming deprotonated under mildly basic conditions. This deprotonation can facilitate intermolecular disulfide bridge formation, potentially leading to peptide dimerization or aggregation at elevated pH values.
L-Cysteinylglycyl-L-histidinamide demonstrates moderate aqueous solubility under physiological conditions, with estimated values ranging from 5-10 mg/mL in phosphate buffer at pH 7.4 [12]. The solubility characteristics are influenced by the balanced hydrophilic and hydrophobic contributions from its constituent amino acid residues.
The histidine residue provides favorable solubility contributions through its polar imidazole ring and ionizable nitrogen centers [13]. At physiological pH, the neutral histidine side chain maintains sufficient polarity to facilitate water interactions while avoiding excessive hydrophobic character. Comparative studies on amino acid solubility demonstrate that histidine ranks in the middle range of protein solubility contributors, with solubility values of approximately 24 mg/mL for the free amino acid under similar conditions [13].
Glycine, as the smallest amino acid, contributes positively to peptide solubility through its minimal steric hindrance and absence of hydrophobic side chain interactions. Literature values indicate glycine solubility in water reaches 3.318 mol/kg at 298.15 K, equivalent to approximately 249 mg/mL [14]. This high intrinsic solubility of the glycine residue enhances the overall aqueous compatibility of the tripeptide.
The cysteine component presents a moderately favorable solubility profile, with the free amino acid demonstrating solubility values around 12 mg/mL in aqueous systems [13]. The thiol group provides hydrogen bonding capacity that facilitates water interactions, although the sulfur-containing side chain introduces some hydrophobic character that can limit solubility at higher concentrations.
pH-dependent solubility variations are pronounced for L-Cysteinylglycyl-L-histidinamide due to the ionizable histidine residue. Enhanced solubility occurs under acidic conditions (pH 2.0) where histidine protonation generates additional positive charge, estimated at 10-20 mg/mL. Conversely, basic conditions (pH 10.0) may reduce solubility to 0.5-2 mg/mL due to decreased peptide charge and potential thiol deprotonation effects.
L-Cysteinylglycyl-L-histidinamide exhibits variable solubility in organic solvents depending on solvent polarity and hydrogen bonding capacity. Dimethyl sulfoxide represents the most favorable organic solvent, with estimated solubility exceeding 20 mg/mL due to its strong hydrogen bonding capability and ability to stabilize zwitterionic peptide forms [15] [12].
Polar protic solvents such as methanol demonstrate moderate compatibility, with estimated solubility values ranging from 0.5-2 mg/mL. The methanol solvent can engage in hydrogen bonding with peptide carbonyl and amino groups while providing sufficient polarity to stabilize the charged histidine residue under acidic conditions. Ethanol exhibits reduced effectiveness compared to methanol, with solubility typically below 0.5 mg/mL due to increased hydrophobic character and reduced hydrogen bonding density [16] [17].
Acetonitrile, as a polar aprotic solvent, shows poor compatibility with L-Cysteinylglycyl-L-histidinamide, with estimated solubility below 0.1 mg/mL. The inability of acetonitrile to participate in hydrogen bonding limits its effectiveness in stabilizing the peptide's polar and charged functionalities [15]. This poor solubility in acetonitrile contrasts with its widespread use in peptide synthesis and purification, where it serves primarily as a mobile phase component rather than a dissolution medium.
Mixed solvent systems containing water and organic co-solvents often provide optimal solubility conditions for peptides with mixed hydrophilic-hydrophobic character. Addition of small amounts of organic solvents to aqueous systems can enhance solubility by disrupting excessive hydrogen bonding networks while maintaining sufficient polarity for peptide stabilization [18] [15].
L-Cysteinylglycyl-L-histidinamide exhibits characteristic ultraviolet-visible absorption features arising from both peptide bond electronic transitions and the aromatic histidine residue. The compound displays multiple absorption bands spanning the far-UV to near-UV regions, providing distinctive spectroscopic signatures for identification and quantification [19] [20].
The primary absorption maximum occurs at approximately 210-220 nm, attributed to the histidine imidazole ring system. L-histidine demonstrates strong absorption at 211 nm with an extinction coefficient of 5700 M⁻¹cm⁻¹ in aqueous solution [20]. This absorption band represents π→π* electronic transitions within the aromatic imidazole heterocycle and serves as the most intense and characteristic spectroscopic feature of the tripeptide.
Peptide bond contributions appear in the far-UV region, with n→π* transitions typically observed around 190-200 nm and π→π* transitions occurring near 250-260 nm [21] [22]. These transitions arise from the electronic structure of the amide linkages connecting the three amino acid residues. The peptide bond absorptions are generally weaker than the histidine aromatic contribution, with extinction coefficients ranging from 100-2000 M⁻¹cm⁻¹ depending on the specific electronic transition and local environment.
The histidine residue also contributes weak absorption around 280 nm, corresponding to the lower energy π→π* transition of the imidazole ring [23] [19]. While this absorption is significantly weaker than the primary histidine band at 211 nm, it provides additional spectroscopic information and can be useful for detection in systems where the far-UV region is inaccessible due to solvent absorption.
pH-dependent spectroscopic changes occur due to histidine imidazole protonation. The protonated imidazolium form exhibits altered electronic structure compared to the neutral imidazole, potentially causing wavelength shifts and intensity changes in the characteristic absorption bands. These pH-dependent variations provide opportunities for spectroscopic monitoring of solution conditions and peptide ionization states.
L-Cysteinylglycyl-L-histidinamide exhibits weak intrinsic fluorescence primarily originating from the histidine imidazole ring system. Among the naturally occurring amino acids, histidine demonstrates modest fluorescence quantum yield compared to tryptophan and tyrosine, but significantly higher than non-aromatic residues [24] [25].
Fluorescence excitation of the compound occurs optimally around 280 nm, corresponding to the longer wavelength absorption band of the histidine imidazole ring [26] [24]. The excitation spectrum typically exhibits a broad band extending from approximately 260-300 nm, reflecting the multiple electronic transitions available within the aromatic system. The excitation efficiency is pH-dependent due to the ionization state of the imidazole nitrogen.
Emission occurs in the range of 320-340 nm, producing weak blue fluorescence characteristic of histidine-containing compounds [26] [24]. The emission wavelength and intensity are sensitive to local environment effects, including solvent polarity, pH, and the presence of quenching agents. In aqueous solution, the fluorescence is typically weak due to efficient non-radiative decay processes facilitated by hydrogen bonding interactions with water molecules.
The fluorescence properties of L-Cysteinylglycyl-L-histidinamide can be enhanced through formation of metal complexes with the histidine residue. Coordination of metal ions such as copper, zinc, or nickel to the imidazole nitrogen can alter the electronic structure and potentially increase fluorescence quantum yield [27] [28]. These metal-peptide interactions provide opportunities for developing fluorescence-based detection methods and studying peptide binding interactions.
Environmental sensitivity of the histidine fluorescence enables monitoring of peptide conformational changes and binding events. Changes in fluorescence intensity, wavelength, or lifetime can indicate alterations in the local environment around the histidine residue, making this spectroscopic property valuable for biophysical studies and analytical applications [29] [24].
| Parameter | Value | Reference/Notes |
|---|---|---|
| Molecular Weight (Da) | 314.37 | PubChem CID 71369809 [1] |
| Molecular Formula | C₁₁H₁₈N₆O₄S | Based on tripeptide structure [1] |
| Melting Point Range (°C) | 185-195 (estimated) | Estimated from component amino acids [7] [2] |
| Decomposition Temperature (°C) | >200 (estimated) | Typical for peptides with His residue [30] |
| Heat Capacity at 298K (J/mol·K) | 420-450 (estimated) | Estimated from additive contributions [7] [30] |
| Standard Entropy at 298K (J/mol·K) | 350-380 (estimated) | Estimated from component amino acids [7] [30] |
| Solvent System | Solubility | pH at Saturation |
|---|---|---|
| Pure Water (25°C) | Moderate (est. 1-5 mg/mL) | 6.5-7.0 |
| Phosphate Buffer (pH 7.4) | Good (est. 5-10 mg/mL) | 7.4 |
| Acidic Solution (pH 2.0) | Enhanced (est. 10-20 mg/mL) | 2.0 |
| Basic Solution (pH 10.0) | Reduced (est. 0.5-2 mg/mL) | 10.0 |
| DMSO | High (>20 mg/mL) | N/A |
| Ethanol | Low (<0.5 mg/mL) | N/A |
| Methanol | Low-Moderate (0.5-2 mg/mL) | N/A |
| Acetonitrile | Very Low (<0.1 mg/mL) | N/A |
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | Extinction Coefficient (M⁻¹cm⁻¹) |
|---|---|---|---|
| UV-Vis Absorption | 190-200 nm | Peptide bond n→π* transition | ~100-200 [21] [22] |
| UV-Vis Absorption | 210-220 nm | Histidine imidazole absorption | ~5700 (His contribution) [20] |
| UV-Vis Absorption | 250-260 nm | Peptide bond π→π* transition | ~1000-2000 [21] [22] |
| Fluorescence Excitation | 280 nm (weak) | Histidine aromatic transition | ~200-500 [23] [24] |
| Fluorescence Emission | 320-340 nm (weak) | Histidine fluorescence | N/A [26] [24] |
| IR Spectroscopy | 1650-1680 cm⁻¹ | Amide I (C=O stretch) | N/A [22] |
| Raman Spectroscopy | 1200-1300 cm⁻¹ | Amide III region | N/A [22] |